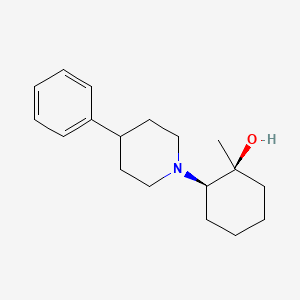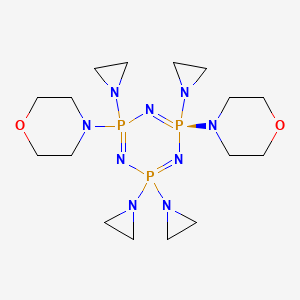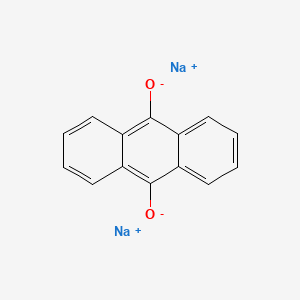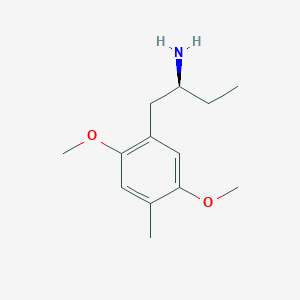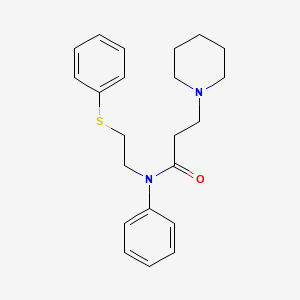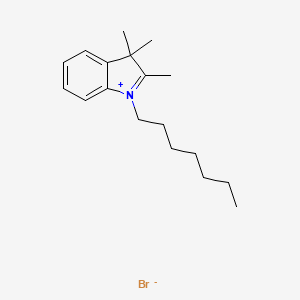
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium tetrafluoroborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 261-002-7, also known as dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique molecular structure and properties, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium typically involves the reaction of dodecyl ethyl sulfonium with 3-[(2-ethylhexyl)oxy]-3-oxopropyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of reactants and solvents, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonium group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted sulfonium salts.
Aplicaciones Científicas De Investigación
Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with cellular membranes and proteins, influencing cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyltrimethylammonium chloride
- Tetradecyltrimethylammonium bromide
- Hexadecyltrimethylammonium chloride
Uniqueness
Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to similar compounds, it exhibits different reactivity patterns and interactions, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
57876-06-9 |
|---|---|
Fórmula molecular |
C25H51O2S.BF4 C25H51BF4O2S |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
dodecyl-ethyl-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C25H51O2S.BF4/c1-5-9-11-12-13-14-15-16-17-18-21-28(8-4)22-20-25(26)27-23-24(7-3)19-10-6-2;2-1(3,4)5/h24H,5-23H2,1-4H3;/q+1;-1 |
Clave InChI |
HZFNCBQFFNDARH-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCCCCCCCCCCC[S+](CC)CCC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


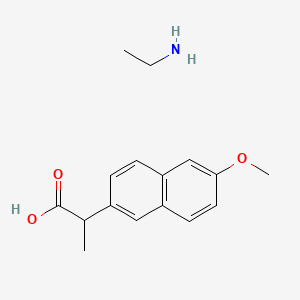
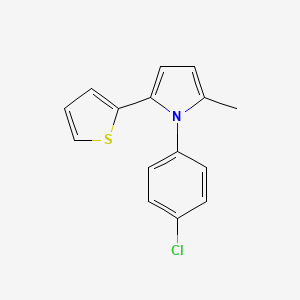
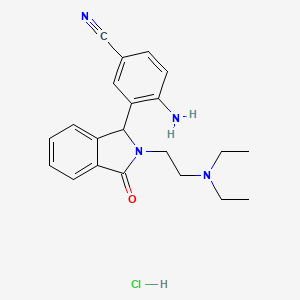
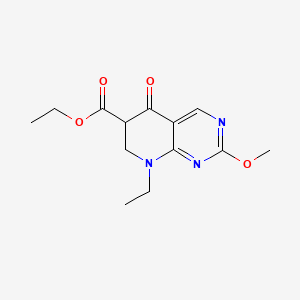
![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


